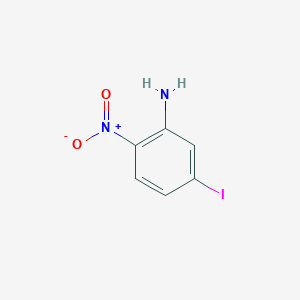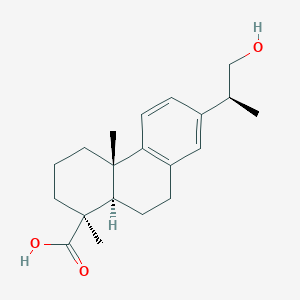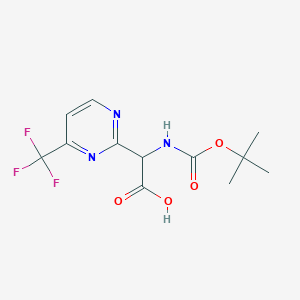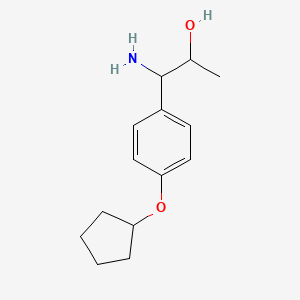
5-Iodo-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-nitroaniline is an aromatic compound with the molecular formula C6H5IN2O2 It is characterized by the presence of both an iodine atom and a nitro group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-nitroaniline typically involves the iodination of 2-nitroaniline. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in a solid-state by grinding at room temperature, which offers advantages such as short reaction time (5–8 minutes), high yields (94–99%), and a nonhazardous work-up procedure .
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of N-iodosuccinimide in the presence of acetic acid at room temperature has been evaluated for its efficiency and high yield (91–99%) over a reaction time of 30–240 minutes .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-2-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products:
Substitution: Products depend on the substituent introduced.
Reduction: The major product is 5-iodo-2-aminobenzene.
Applications De Recherche Scientifique
5-Iodo-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Iodo-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, although specific molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
- 2-Iodo-5-nitroaniline
- 4-Iodo-3-nitroaniline
- 2-Fluoro-5-nitroaniline
- 2-Chloro-5-nitroaniline
Comparison: 5-Iodo-2-nitroaniline is unique due to its specific substitution pattern, which influences its reactivity and applications.
Propriétés
Formule moléculaire |
C6H5IN2O2 |
|---|---|
Poids moléculaire |
264.02 g/mol |
Nom IUPAC |
5-iodo-2-nitroaniline |
InChI |
InChI=1S/C6H5IN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 |
Clé InChI |
FQPPKORVTBLTBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)





![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)
![6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13039138.png)



